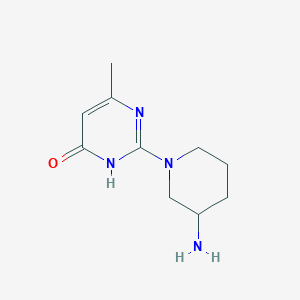

2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one

描述

Molecular Formula and Weight Analysis

The molecular composition of 2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one has been definitively established through multiple analytical approaches and database confirmations. The compound exhibits the molecular formula C10H16N4O, indicating a total of ten carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and one oxygen atom in its complete molecular structure. This composition reflects the presence of the pyrimidine heterocyclic ring system combined with the aminopiperidine moiety and the methyl substituent.

The molecular weight determination has been consistently reported as 208.26 grams per mole across multiple authoritative chemical databases. This molecular weight value has been computed using standard atomic weights and represents the sum of all constituent atomic masses within the molecular framework. The compound has been assigned the Chemical Abstracts Service registry number 1502031-11-9, providing a unique identifier for this specific molecular entity.

The elemental composition analysis reveals several important structural characteristics. The carbon content represents 57.68 percent of the total molecular weight, while hydrogen contributes 7.74 percent, nitrogen accounts for 26.91 percent, and oxygen represents 7.68 percent. The relatively high nitrogen content, comprising over one-quarter of the molecular weight, reflects the significant contribution of the four nitrogen atoms present in both the pyrimidine ring and the aminopiperidine substituent.

属性

IUPAC Name |

2-(3-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-5-9(15)13-10(12-7)14-4-2-3-8(11)6-14/h5,8H,2-4,6,11H2,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMJHQMCXJOFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Key Intermediates

- 6-Chloropyrimidine-2,4(1H,3H)-dione derivatives are commonly used as starting materials.

- The compound 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Formula-4) serves as a key intermediate.

- (R)- or (3R)-piperidin-3-amine or its protected forms are used for nucleophilic substitution.

Stepwise Synthesis

| Step | Reaction Description | Reagents & Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution of 6-chloropyrimidine with benzonitrile derivative | Base (e.g., suitable organic/inorganic base), solvent (e.g., aprotic solvent), elevated temperature | Formation of compound Formula-4 (2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile) |

| 2 | Methylation of compound Formula-4 at 6-position | Methylating agent such as dimethyl sulfate (2.5–3.0 molar equivalents), base, temperature from 20°C to reflux | Formation of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Formula-5) |

| 3 | Nucleophilic substitution with (3R)-3-aminopiperidine free base or salt | Suitable base, solvent, elevated temperature | Formation of 2-(6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile |

| 4 | Salt formation (e.g., hydrochloride salt) | Treatment with HCl sources such as isopropyl alcohol-HCl, methanol-HCl, or dry HCl gas | Formation of stable hydrochloride salt for isolation and purification |

Purification and Crystallization

- The hydrochloride salt is purified by recrystallization from suitable solvents or solvent mixtures (e.g., isopropyl alcohol, ethanol).

- Crystalline forms (e.g., Form-A benzoate) can be prepared by further salt exchange or recrystallization under controlled temperature conditions (cooling to 0–5 °C).

Reaction Conditions and Optimization

| Parameter | Range / Preferred Conditions | Comments |

|---|---|---|

| Methylating agent | Dimethyl sulfate, 2.5–3.0 molar equivalents | Efficient methylation without over-alkylation |

| Temperature for methylation | 20°C to reflux of solvent | Higher temperature favors completion |

| Solvent for substitution | Aprotic solvents such as isopropanol, ethanol | Polar aprotic solvents improve nucleophilicity |

| Base used | Organic bases (e.g., triethylamine) or inorganic bases | Facilitates nucleophilic substitution |

| HCl source for salt formation | Methanol-HCl, isopropanol-HCl, dry HCl gas | Selection affects purity and crystallinity |

| Recrystallization temperature | Cooling to 0–5°C | Improves crystal quality and purity |

Representative Reaction Scheme (Simplified)

- Starting material: 6-chloropyrimidine-2,4-dione derivative

- Step 1: React with benzonitrile derivative under base and solvent → intermediate (Formula-4)

- Step 2: Methylate intermediate with dimethyl sulfate → methylated intermediate (Formula-5)

- Step 3: React with (3R)-3-aminopiperidine → target compound

- Step 4: Treat with HCl source → hydrochloride salt of target compound

- Step 5: Purify by recrystallization → pure crystalline compound

Research Findings and Improvements

- The improved process patent (WO2016139677A1) highlights the use of dimethyl sulfate in controlled molar ratios and temperature to optimize methylation yield and reduce impurities.

- The salt formation step is crucial for isolating a stable form of the compound, with isopropanol-HCl preferred for high purity and good crystallinity.

- Alternative synthetic routes involve in situ formation of intermediates to streamline the process and reduce purification steps.

- Microwave-assisted nucleophilic aromatic substitution (S_NAr) has been employed in related pyrimidine derivatives to improve reaction rates and yields, although specific application to this compound is less documented.

- The use of suitable bases and solvents significantly impacts the nucleophilic substitution efficiency and final product purity.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Yield / Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 6-chloropyrimidine-2,4-dione, benzonitrile derivative, base | Aprotic solvent, elevated temp | Intermediate (Formula-4) |

| 2 | Methylation | Dimethyl sulfate, base | 20°C to reflux | Methylated intermediate (Formula-5) |

| 3 | Nucleophilic substitution | (3R)-3-aminopiperidine, base | Aprotic solvent, elevated temp | Target compound |

| 4 | Salt formation | HCl source (isopropanol-HCl) | Room temp to mild heating | Hydrochloride salt |

| 5 | Purification | Recrystallization solvents | Cooling to 0–5°C | Pure crystalline compound |

化学反应分析

Types of Reactions

2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the piperidine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced derivatives with hydrogenated pyrimidine or piperidine rings.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学研究应用

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : To introduce additional functional groups.

- Reduction : To alter the oxidation state.

- Substitution : To replace specific atoms or groups within the molecule.

These reactions facilitate the development of derivatives that can exhibit varied chemical properties.

Biology

The structural features of 2-(3-Aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one make it a candidate for studying enzyme interactions and receptor binding. Its mechanism of action involves:

- Interaction with specific molecular targets such as enzymes or receptors.

- Formation of hydrogen bonds with active sites, influencing biological activity.

Research indicates that this compound may play roles in signal transduction pathways, metabolic processes, and cellular regulation.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

- Receptor Binding Affinity : Studies indicate that the compound exhibits binding affinity for certain receptors, which could be leveraged for drug development targeting neurological disorders .

- Structural Analysis : X-ray crystallography studies have provided insights into the compound's structural characteristics, revealing interactions that may be critical for its biological activity .

作用机制

The mechanism of action of 2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. For example, it may inhibit dipeptidyl peptidase-4 (DPP-4) by binding to its active site, thereby modulating glucose metabolism.

相似化合物的比较

Comparison with Structural Analogs

Table 1: Key Pyrimidinone Derivatives and Their Activities

Key Findings from Comparative Studies

In contrast, the 3-aminopiperidine substituent in the target compound may favor enzyme inhibition over direct antifungal effects, as seen in DPP-4-targeting analogs .

Anticonvulsant Activity: Thiopyrimidinones with thioether or acetamide groups (e.g., 2-[(2-oxo-2-arylethyl)thio]-6-methyl derivatives) showed efficacy in rodent seizure models, attributed to sulfur’s electron-rich nature modulating ion channels . The absence of sulfur in the target compound suggests a divergent mechanism.

Cytotoxic Activity: 2-Mercapto-6-methylpyrimidin-4(3H)-one and hydrazine derivatives exhibited cytotoxic effects in vitro, possibly through thiol-mediated redox cycling or DNA intercalation . The 3-aminopiperidine group may reduce cytotoxicity while enhancing target specificity.

Enzyme Inhibition (DPP-4): A related compound, 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile, showed strong DPP-4 binding (ΔG = −330.8 kJ/mol), highlighting the importance of the piperidine-aminopyrimidinone scaffold .

生物活性

2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyrimidinone core and an aminopiperidine moiety, which contribute to its pharmacological profile. Its molecular formula is C12H18N4O, with a molecular weight of approximately 234.30 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been identified as a 5-hydroxytryptamine 4 (5-HT4) receptor agonist , which suggests its potential application in treating gastrointestinal disorders and possibly neurological conditions due to the receptor's role in modulating gut motility and cognitive functions.

1. Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity to serotonin receptors, particularly the 5-HT4 receptor. This interaction can influence neurotransmitter release and activity within neural pathways, which may be beneficial in developing treatments for conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders.

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrimidinone ring through cyclization.

- Introduction of the aminopiperidine group via nucleophilic substitution.

- Alkylation reactions to add methyl and other substituents.

These synthetic routes are optimized for high yield and purity, making the compound accessible for biological studies.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Pyrimidine ring with aminopiperidine | Agonist for 5-HT4 receptor |

| 2-(4-Aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one | Similar piperidine structure | Varying receptor affinities |

| 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one | Methyl substitution on piperidine | Distinct biological profile |

The unique combination of substituents in this compound may enhance its selectivity for serotonin receptors compared to its analogs.

Case Studies

Several studies have explored the pharmacological effects of compounds similar to this compound:

- Gastrointestinal Disorders : A study demonstrated that a related compound improved gut motility in animal models by acting as a selective agonist at the 5-HT4 receptor, providing insights into potential therapeutic applications for IBS.

- Metabolic Disorders : Research on DPP-IV inhibitors has shown promising results in managing type 2 diabetes, suggesting that derivatives of this compound could be investigated for similar effects .

常见问题

Q. Basic

- Solubility profile : Insoluble in water; soluble in DMSO (>50 mg/mL) and DMF.

- Assay optimization : Use co-solvents (e.g., 10% DMSO in saline) for in vitro studies. Pre-saturate buffers via sonication to avoid precipitation .

What computational methods predict the compound's interaction with neurological targets?

Q. Advanced

- Molecular dynamics (MD) simulations : Analyze binding stability with glutamate receptors using GROMACS .

- ADMET profiling : Predict pharmacokinetics (e.g., BBB penetration via SwissADME) and toxicity (ProTox-II) to prioritize candidates .

How to ensure reproducibility in synthesizing this compound?

Q. Basic

- Protocol rigor : Document reaction parameters (temperature ±2°C, solvent purity ≥99.9%).

- Batch validation : Use triplicate syntheses with identical starting materials. Compare NMR spectra and HPLC retention times across batches .

How to design a study assessing chronic toxicity and therapeutic index?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。